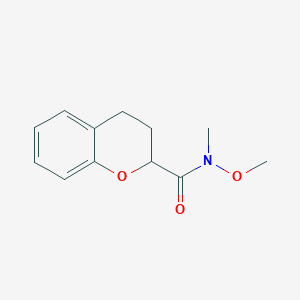

N-Methoxy-N-methylchroman-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13(15-2)12(14)11-8-7-9-5-3-4-6-10(9)16-11/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBZCDJGDWILSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCC2=CC=CC=C2O1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101178724 | |

| Record name | 2H-1-Benzopyran-2-carboxamide, 3,4-dihydro-N-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101178724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007908-54-3 | |

| Record name | 2H-1-Benzopyran-2-carboxamide, 3,4-dihydro-N-methoxy-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007908-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-carboxamide, 3,4-dihydro-N-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101178724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Advanced Structural Characterization

Vibrational Spectroscopic Analysis (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of N-Methoxy-N-methylchroman-2-carboxamide is expected to exhibit several key absorption bands corresponding to its distinct structural features.

The most prominent peak would be the carbonyl (C=O) stretching vibration of the tertiary amide, which is anticipated to appear in the range of 1630-1690 cm⁻¹. ucla.edu This strong absorption is a hallmark of the amide functional group. The C-N stretching vibration of the amide is expected to be observed in the region of 1250-1350 cm⁻¹. nih.gov

The chroman moiety would contribute its own set of characteristic peaks. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), while the aliphatic C-H stretches of the dihydropyran ring will appear just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹). ucla.edu The aromatic C=C stretching vibrations will likely produce moderate to weak bands in the 1500-1700 cm⁻¹ region. researchgate.net A significant band corresponding to the aryl ether C-O-C asymmetric stretching is expected around 1200-1260 cm⁻¹, with the symmetric stretch appearing at a lower wavenumber. The N-O stretching vibration from the methoxyamide group is predicted to be in the 950-1050 cm⁻¹ range.

The region below 1300 cm⁻¹, known as the fingerprint region, will contain a complex pattern of peaks arising from various bending and stretching vibrations of the entire molecule, including the chroman ring's C-O and C-C single bond stretches and C-H bending vibrations. libretexts.org This region would be unique to the specific structure of this compound.

Expected FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3010 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium to Strong |

| Amide C=O Stretch | 1690 - 1630 | Strong |

| Aromatic C=C Bending | 1700 - 1500 | Medium |

| Amide C-N Stretch | 1350 - 1250 | Medium |

| Aryl C-O-C Stretch | 1260 - 1200 | Strong |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and stereochemistry of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR techniques would be employed for the complete structural assignment of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the chroman ring are expected to appear in the downfield region, typically between 6.5 and 8.0 ppm. scispace.comcompoundchem.com The proton at the chiral center (C2-H) would likely be a multiplet due to coupling with the adjacent C3 protons, with its chemical shift influenced by the electronegative oxygen and the amide group. The protons on the dihydropyran ring (C3-H₂ and C4-H₂) would resonate in the aliphatic region, with their exact shifts and multiplicities depending on the ring conformation. scispace.com

A key feature would be the signals from the N-methoxy-N-methyl amide group. The N-methyl (N-CH₃) and N-methoxy (O-CH₃) groups are expected to appear as sharp singlets. However, due to restricted rotation around the amide C-N bond, it is possible to observe broadening of these signals or even the presence of two distinct signals for each group at room temperature, corresponding to different rotamers. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon of the amide is expected to be the most downfield signal, typically in the range of 165-180 ppm. oregonstate.educompoundchem.com The aromatic carbons of the chroman ring would appear between 110 and 160 ppm. researchgate.net The carbons of the dihydropyran ring, including the chiral center C2, and the carbons of the N-methyl and N-methoxy groups would resonate in the upfield region. The N-methyl carbon typically appears around 25-35 ppm, while the N-methoxy carbon is found further downfield, around 50-65 ppm. rsc.orgresearchgate.net

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.5 - 8.0 | 110 - 160 |

| C2-H | Multiplet (variable) | ~60 - 80 |

| C3-H₂ | Multiplet (variable) | ~20 - 40 |

| C4-H₂ | Multiplet (variable) | ~20 - 40 |

| N-CH₃ | ~3.0 - 3.5 (singlet or broad) | ~25 - 35 |

| O-CH₃ | ~3.5 - 4.0 (singlet or broad) | ~50 - 65 |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact molecular weight of this compound and to deduce its elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.

For this compound (C₁₂H₁₅NO₃), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be determined. A common and diagnostic fragmentation pathway for Weinreb amides involves the cleavage of the N-CO bond. nih.govrsc.org This would likely result in the formation of a stable acylium ion corresponding to the chroman-2-carbonyl moiety. Further fragmentation of the chroman ring could also occur, leading to characteristic daughter ions.

Anticipated HRMS Fragmentation

| Ion | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M-OCH₃]⁺ | Loss of the methoxy (B1213986) group |

| [M-N(CH₃)OCH₃]⁺ | Formation of the acylium ion |

Solid-State Structural Determination via X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the conformation of the molecule.

For this compound, an X-ray crystal structure would reveal the conformation of the chroman ring system. Chroman derivatives often adopt a distorted half-chair or sofa conformation. stuba.skresearchgate.net The analysis would also precisely define the stereochemistry at the C2 chiral center.

Furthermore, the crystal packing would be elucidated, showing how the molecules arrange themselves in the solid state. This would reveal any intermolecular interactions, such as hydrogen bonds (if any crystal solvent is present) or van der Waals forces, which stabilize the crystal lattice. researchgate.netnih.gov

Expected Crystallographic Data Summary

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Molecular Conformation | Conformation of the chroman ring |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Given the presence of a stereocenter at the C2 position, this compound is a chiral molecule and is expected to be optically active. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for probing the stereochemical properties of the molecule.

A pure enantiomer of the compound would exhibit a characteristic CD spectrum with positive and/or negative Cotton effects at specific wavelengths, corresponding to the electronic transitions of its chromophores (the aromatic ring and the amide group). The CD spectrum is a unique fingerprint of the molecule's absolute configuration. rsc.orgacs.org While the specific spectrum cannot be predicted without experimental data or complex theoretical calculations, it would be a mirror image for the two enantiomers. rsc.org CD spectroscopy is also a highly sensitive method for determining the enantiomeric purity of a sample.

Chemical Transformations and Mechanistic Insights of N Methoxy N Methylchroman 2 Carboxamide

Reactivity at the Weinreb Amide Functionality

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a highly versatile functional group in organic synthesis. orientjchem.org Its importance lies in its controlled reactivity towards strong nucleophiles, which is attributed to the formation of a stable, chelated tetrahedral intermediate. numberanalytics.comunito.it This stability prevents the common problem of over-addition, which often plagues reactions with other carboxylic acid derivatives like esters or acid chlorides. nbinno.com

One of the most powerful applications of the Weinreb amide functionality in N-methoxy-N-methylchroman-2-carboxamide is its reaction with organometallic reagents to produce ketones in high yield. orientjchem.org Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to the amide carbonyl to form a stable five-membered metal-chelated intermediate. rsc.org This intermediate is stable under the reaction conditions and does not collapse to the ketone until aqueous workup. nbinno.com This two-stage process effectively protects the newly formed ketone from a second nucleophilic attack by the organometallic reagent, thus avoiding the formation of tertiary alcohol byproducts. numberanalytics.comnbinno.com

The general mechanism proceeds via:

Nucleophilic attack of the organometallic reagent on the amide carbonyl carbon.

Formation of a stable tetrahedral intermediate, where the metal cation is chelated by the oxygen of the carbonyl and the methoxy (B1213986) group.

Hydrolysis during workup, which breaks down the intermediate to yield the corresponding ketone and N,O-dimethylhydroxylamine. numberanalytics.com

This method is highly chemoselective and tolerates a wide array of functional groups on both the organometallic reagent and the chroman scaffold. rsc.org

Furthermore, the Weinreb amide can be selectively reduced to the corresponding aldehyde. orientjchem.org Potent reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can achieve this transformation under controlled conditions, typically at low temperatures, to prevent over-reduction to the alcohol. orientjchem.orgorgsyn.org The synthesis of aldehydes from Weinreb amides is a crucial transformation, providing access to a different class of carbonyl compounds for further synthetic manipulations. semanticscholar.org

The Weinreb amide functionality can also be used to construct more complex structures, such as β-ketoamides. This transformation can be achieved by reacting the lithium enolate of a ketone with an N-methoxy-N-methylamide derivative. In the context of this compound, this would involve its reaction with a pre-formed lithium enolate. This reaction extends the carbon chain and introduces a new ketone functionality, yielding a 1,3-dicarbonyl system. These β-ketoamide structures are valuable precursors for the synthesis of various heterocyclic compounds and other complex molecules. beilstein-journals.org

A related synthetic strategy involves the use of specialized reagents like N-methoxy-N-methylcyanoformamide, which reacts with lithium enolates to prepare β-carbonyl Weinreb amides in a single step. nih.gov This highlights the utility of the Weinreb amide moiety in the synthesis of 1,3-dicarbonyl systems.

Reactivity and Modifications of the Chroman Heterocycle

The chroman ring system possesses its own distinct reactivity, centered on the aromatic benzene (B151609) moiety and the saturated dihydropyran ring.

The benzene portion of the chroman ring is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The cyclic ether oxygen atom is an activating group, donating electron density to the aromatic ring via resonance. wikipedia.org This activation directs incoming electrophiles primarily to the ortho (C-8) and para (C-6) positions. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, can be employed to functionalize these positions. lumenlearning.com The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) on the chroman ring is significantly less common. libretexts.org This reaction pathway requires the presence of potent electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to a suitable leaving group (typically a halide). masterorganicchemistry.comchemistrysteps.com In the absence of such activating groups, the electron-rich aromatic ring of the unsubstituted chroman is not susceptible to attack by nucleophiles. wikipedia.org If the chroman ring is appropriately substituted, the SNAr reaction proceeds via an addition-elimination mechanism involving a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com

The dihydropyran portion of the chroman heterocycle also exhibits specific reactivity. The ether linkage can be susceptible to cleavage under harsh acidic conditions. More synthetically useful transformations involve the C-2 position. For instance, the pyran ring can undergo ring-opening reactions when subjected to certain nucleophiles. nih.gov Studies on related chromone (B188151) systems have shown that nucleophilic attack at the C-2 position can lead to cleavage of the O-1—C-2 bond, opening the heterocyclic ring. nih.gov This provides a pathway to linear phenolic structures that can be recyclized to form different heterocyclic systems.

The combination of reactivities allows for strategic derivatization at multiple positions around the this compound core.

C-2 Position : Beyond modifications of the Weinreb amide, derivatization can involve reactions that alter the substitution at the C-2 carbon itself. For example, a doubly decarboxylative Giese reaction has been used to install alkyl substituents at the 2-position of chroman-4-ones, a related structural class. nih.gov The stereocenter at C-2 is a key feature, and its configuration can be controlled or inverted using synthetic strategies like the Mitsunobu reaction in related chromane (B1220400) syntheses. mdpi.com

C-5 Position : While electrophilic substitution is disfavored at C-5 (meta to the activating ether oxygen), modern synthetic methods offer alternative strategies. Transition metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing otherwise unreactive positions. nih.gov For the related chromone scaffold, the C-5 position can be selectively arylated, vinylated, or alkynylated using rhodium, ruthenium, or iridium catalysts, with the carbonyl at C-4 acting as a directing group. nih.gov Similar strategies could potentially be adapted for chroman systems.

C-6, C-7, and C-8 Positions : These positions on the benzene ring are typically functionalized using the electrophilic aromatic substitution reactions described previously. The inherent directing effect of the O-1 ether group favors substitution at C-6 and C-8. wikipedia.org Accessing the C-7 position is more challenging and may require a multi-step sequence involving blocking of the more reactive C-6 and C-8 positions or starting from a pre-functionalized precursor. The synthesis of 6-hydroxy-7-methoxy-chroman-2-carboxamides demonstrates that complex substitution patterns at these positions are achievable. nih.gov

Elucidation of Reaction Mechanisms for Key Transformations

The chemical reactivity of this compound is largely dictated by the N-methoxy-N-methylamide functional group, commonly known as a Weinreb amide. This moiety is particularly useful in organic synthesis as it allows for the controlled formation of ketones and aldehydes from a carboxylic acid derivative. The key to its utility lies in the stability of the intermediate formed during nucleophilic attack.

Reaction with Organometallic Reagents

One of the most significant transformations of this compound involves its reaction with organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, to produce ketones. A crucial feature of this reaction is the prevention of over-addition, which typically leads to the formation of tertiary alcohols with other carboxylic acid derivatives. wisc.edu

The generally accepted mechanism proceeds through a stable metal-chelated tetrahedral intermediate. wisc.edu

Mechanism:

Nucleophilic Addition: The organometallic reagent adds to the carbonyl carbon of the Weinreb amide, forming a tetrahedral intermediate.

Chelation: The magnesium or lithium cation is chelated by the oxygen of the carbonyl group and the oxygen of the N-methoxy group. This five-membered ring structure stabilizes the intermediate.

Workup: Upon aqueous workup, the stable chelated intermediate is hydrolyzed to yield the corresponding ketone. The stability of this intermediate prevents the collapse of the intermediate and the subsequent addition of a second equivalent of the organometallic reagent.

The reaction of various N-methoxy-N-methylamides with organometallic reagents has been shown to be a high-yield method for ketone synthesis. wisc.edu

Table 1: Examples of Ketone Synthesis from N-Methoxy-N-methylamides

| N-Methoxy-N-methylamide | Organometallic Reagent | Product | Yield (%) |

|---|---|---|---|

| N-Methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 95 |

| N-Methoxy-N-methylacetamide | Phenylmagnesium bromide | Acetophenone | 92 |

This table presents data on the reaction of various Weinreb amides with organometallic reagents, illustrating the general applicability of this transformation.

Reduction to Aldehydes

This compound can be selectively reduced to the corresponding aldehyde using common hydride reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). Similar to the reaction with organometallics, the formation of a stable chelated intermediate is key to preventing over-reduction to the alcohol.

Mechanism:

Hydride Attack: A hydride ion from the reducing agent attacks the carbonyl carbon, forming a tetrahedral intermediate.

Chelation: The aluminum from the reducing agent forms a stable five-membered chelated intermediate with the carbonyl oxygen and the methoxy oxygen.

Workup: Aqueous workup hydrolyzes the intermediate to release the aldehyde. The stability of the chelated intermediate prevents further reduction.

This method provides a reliable route to aldehydes from carboxylic acid derivatives. wisc.edupsu.edu

Nonclassical Wittig Reaction

A less common but notable transformation is the direct conversion of Weinreb amides to ketones via a nonclassical Wittig reaction. This method utilizes alkylidenetriphenylphosphoranes and offers an alternative to organometallic reagents, proceeding under milder conditions. organic-chemistry.org

The proposed mechanism involves the formation of an oxaphosphetane intermediate, which then undergoes cycloreversion to form an enamine. Subsequent hydrolysis of the enamine in situ yields the ketone. organic-chemistry.org This reaction demonstrates high chemoselectivity, tolerating functional groups that might be incompatible with highly reactive organometallic reagents. organic-chemistry.org

Computational Chemistry and Theoretical Investigations of N Methoxy N Methylchroman 2 Carboxamide

Quantum Chemical Methodologies for Electronic and Molecular Structure

Quantum chemical methods are instrumental in building a foundational understanding of a molecule's characteristics from first principles. By solving approximations of the Schrödinger equation, these techniques can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic distribution, which collectively determine the molecule's reactivity and interactions.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized organic molecules. mdpi.com The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density. researchgate.net

Geometry Optimization: The first step in a computational study is typically to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For N-Methoxy-N-methylchroman-2-carboxamide, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), can predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. spectroscopyonline.comacs.org These calculations would reveal the precise puckering of the dihydropyran ring in the chroman moiety and the spatial arrangement of the N-methoxy-N-methylcarboxamide substituent.

Illustrative Optimized Geometry Parameters: The following table presents hypothetical, yet chemically plausible, optimized geometric parameters for this compound, as would be predicted by DFT calculations. These values are for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-C3 | 1.54 Å |

| Bond Length | O1-C2 | 1.45 Å |

| Bond Length | C=O (Amide) | 1.24 Å |

| Bond Length | N-C (Amide) | 1.35 Å |

| Bond Angle | O1-C2-C3 | 109.5° |

| Bond Angle | C2-N-CH3 | 118.0° |

Vibrational Analysis: Once the optimized geometry is found, a vibrational frequency calculation is performed. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. acs.org Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the amide C=O bond, the bending of C-H bonds, or the ring vibrations of the chroman structure. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. materialsciencejournal.orgq-chem.com It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the intuitive Lewis structure of bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would quantify the electron density on each atom, providing insight into the polarity of bonds and the distribution of charge. A key aspect of NBO is the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. periodicodimineralogia.it The stabilization energy, E(2), associated with these interactions indicates the strength of electron delocalization. For instance, a significant E(2) value would be expected for the interaction between a lone pair on the amide oxygen (donor) and the antibonding orbital (σ*) of the adjacent C-N bond (acceptor), indicating resonance stabilization. materialsciencejournal.org Similarly, interactions between the oxygen lone pairs of the chroman ring and adjacent antibonding orbitals would be quantified.

Illustrative NBO Donor-Acceptor Interactions: This table provides hypothetical examples of the key intramolecular interactions and their stabilization energies (E(2)) for this compound that would be revealed by an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of Amide | π* (C-N) | 45.5 | Resonance stabilization |

| LP (O) of Ring | σ* (C2-C3) | 5.2 | Hyperconjugation |

| LP (N) of Amide | σ* (C-O) | 3.8 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping and Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. wolfram.com It is plotted on the surface of the molecule's electron density, using a color scale to represent the electrostatic potential. preprints.org Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net Neutral regions are often colored green.

In this compound, the MEP map would show a significant region of negative potential around the carbonyl oxygen of the amide group due to the presence of lone pairs and the bond's high polarity. researchgate.net This site is the most likely point for hydrogen bonding interactions or attack by an electrophile. The oxygen atom in the chroman ring would also exhibit negative potential. Conversely, the hydrogen atoms attached to the carbon framework, particularly those near electronegative atoms, would show regions of positive potential. The MEP map provides a comprehensive picture of how the molecule would interact with other polar molecules, ions, or biological receptors. preprints.org

Fukui Functions and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. chemrxiv.org Fukui functions, f(r), are particularly important as they indicate the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov This allows for the identification of the most reactive sites within the molecule.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (where an electron is added). The site with the highest value is the most likely to accept an electron.

f-(r): for electrophilic attack (where an electron is removed). The site with the highest value is the most likely to donate an electron.

f0(r): for radical attack.

For this compound, calculations would likely show that the carbonyl carbon of the amide group has a high f+(r) value, making it the primary site for nucleophilic attack. The oxygen atoms and the aromatic part of the chroman ring would likely have high f-(r) values, indicating their susceptibility to electrophilic attack. nih.gov These descriptors provide a more quantitative prediction of regioselectivity than MEP maps alone. chemrxiv.orgresearchgate.net

Thermochemical Properties (e.g., Bond Dissociation Enthalpies, Ionization Potentials)

Computational methods can accurately predict key thermochemical data. Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically (forming two radicals). acs.org Calculating BDEs for all bonds in this compound can identify the weakest bond and predict the most likely fragmentation pathways under thermal or photochemical conditions. nih.gov For example, the C2-C(O) bond or the N-O bond in the side chain might be predicted to have relatively low BDEs.

Ionization Potential (IP) is the energy required to remove an electron from the molecule, while Electron Affinity (EA) is the energy released when an electron is added. These values, calculated as the energy difference between the neutral molecule and its corresponding ion, are fundamental measures of a molecule's ability to participate in redox reactions.

Illustrative Thermochemical Data: The following table shows hypothetical thermochemical values for this compound. Actual values would require specific high-level calculations.

| Property | Bond / Process | Predicted Value |

|---|---|---|

| Bond Dissociation Enthalpy | C2 – C(O) | 85 kcal/mol |

| Bond Dissociation Enthalpy | N – OCH3 | 55 kcal/mol |

| Bond Dissociation Enthalpy | C(Aromatic) – H | 110 kcal/mol |

| Adiabatic Ionization Potential | Molecule → Molecule+ + e- | 8.5 eV |

Computational Approaches to Reaction Mechanism and Selectivity

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. smu.edu By mapping the potential energy surface (PES), researchers can trace the entire path of a reaction from reactants to products, identifying key transition states and intermediates along the way. researchgate.net

For this compound, a relevant reaction to study would be the hydrolysis of the amide bond. Computational modeling could compare different potential mechanisms (e.g., acid-catalyzed vs. base-catalyzed). The process involves locating the transition state structure for the rate-determining step, such as the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon. acs.org

Calculating the energy barrier (the difference in energy between the reactants and the transition state) provides a direct estimate of the reaction rate. By comparing the energy barriers for different possible reaction pathways or competing reactions, chemists can predict reaction outcomes and selectivity. nih.gov For instance, calculations could determine whether hydrolysis is more or less favorable than a reaction involving the chroman ring, providing a complete theoretical picture of the compound's chemical reactivity.

Transition State Characterization

The study of reaction mechanisms and the fleeting structures that govern them is a cornerstone of computational chemistry. Transition state (TS) theory provides a framework for understanding the energetic barriers of chemical reactions. A transition state is a first-order saddle point on a potential energy surface, representing the highest energy point along the reaction coordinate. ucsb.edu Characterizing these transient structures is crucial for predicting reaction rates and understanding selectivity.

For reactions involving the chroman scaffold, such as its synthesis or functionalization, computational methods like Density Functional Theory (DFT) are employed to locate and characterize transition states. e3s-conferences.org The process typically involves proposing a reaction pathway and then using algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, to find the saddle point. joaquinbarroso.com

Once a potential transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads from the reactant to the product. ucsb.edujoaquinbarroso.com For example, in a cyclization reaction to form a chroman ring, this imaginary frequency would correspond to the bond-forming and bond-breaking motions of the atoms involved in the ring closure.

Table 1: Key Parameters in Transition State Analysis of a Hypothetical Chroman Ring Closure

| Parameter | Description | Typical Computational Output |

| Geometry | The three-dimensional arrangement of atoms at the highest point of the energy barrier. | Optimized Cartesian coordinates of the transition state structure. |

| Energy | The potential energy of the transition state relative to the reactants. This is the activation energy. | Single-point energy or Gibbs free energy of activation (ΔG‡). |

| Imaginary Frequency | The single negative frequency value from a vibrational analysis, confirming a first-order saddle point. | A negative value in the frequency output (e.g., -250 cm⁻¹). |

| Vibrational Mode | The atomic motion corresponding to the imaginary frequency, illustrating the reaction pathway. | Visualization of atomic displacements for the imaginary frequency. |

This table represents a hypothetical analysis based on common computational chemistry outputs for transition state characterization.

Energetic Profiles of Reaction Pathways

A reaction energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur as reactants are converted into products. wikipedia.org These profiles plot the potential energy of a system against the reaction coordinate, which represents the progress of the reaction. wikipedia.orglibretexts.org

In the context of chroman derivatives, computational studies can be used to map out the energetic profiles of various reaction pathways. For instance, in the synthesis of chroman-2,4-diones, a plausible mechanism involves aza-Michael addition, ring-opening, and subsequent intramolecular aryloxycarbonylation. acs.org A computed energy profile for such a reaction would elucidate the relative energies of the starting materials, intermediates, transition states, and final products.

Table 2: Hypothetical Energetic Data for a Two-Step Reaction Involving a Chroman Derivative

| Reaction Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 (TS2) | +18.9 |

| Products | -10.2 |

This table provides illustrative data for a reaction energy profile, showing the relative energies of key species along the reaction coordinate.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry is the field of chemistry that extends "beyond the molecule," focusing on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. wikipedia.orgweizmann.ac.il These interactions include hydrogen bonding, van der Waals forces, pi-pi stacking, and electrostatic interactions. wikipedia.org A key area within supramolecular chemistry is host-guest chemistry, which involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. wikipedia.org

The design of synthetic receptors capable of recognizing and binding specific guest molecules is a central theme in supramolecular chemistry. longdom.org Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are well-known for their ability to encapsulate guest molecules within their cavities. wikipedia.orgnih.govfrontiersin.org It is conceivable that a chroman derivative could act as a guest, fitting into the hydrophobic cavity of a host like a cyclodextrin. The formation of such an inclusion complex would be driven by favorable non-covalent interactions and the hydrophobic effect.

Table 3: Potential Non-Covalent Interactions of the Chroman Scaffold in a Supramolecular Context

| Structural Feature of Chroman | Potential Non-Covalent Interaction | Potential Host/Guest Partner |

| Benzene (B151609) Ring | π-π Stacking | Aromatic guest molecules, graphene surfaces |

| Heterocyclic Oxygen Atom | Hydrogen Bond Acceptor | Hydrogen bond donor guests (e.g., phenols, amides) |

| Carboxamide Carbonyl Oxygen | Hydrogen Bond Acceptor | Hydrogen bond donor guests |

| Methoxy (B1213986) Oxygen | Hydrogen Bond Acceptor | Hydrogen bond donor guests |

| Entire Chroman Moiety | Hydrophobic Interactions | Hydrophobic cavity of a macrocyclic host (e.g., cyclodextrin) |

This table outlines the potential for the chroman scaffold to engage in various non-covalent interactions, which are fundamental to its potential role in supramolecular and host-guest chemistry.

The study of these interactions is crucial for applications in areas such as drug delivery, sensing, and catalysis, where the formation of host-guest complexes can alter the properties and reactivity of the guest molecule. nih.gov

Emerging Research Frontiers and Methodological Innovations in the Synthesis of N Methoxy N Methylchroman 2 Carboxamide

The synthesis of complex heterocyclic structures such as N-Methoxy-N-methylchroman-2-carboxamide is an area of continuous innovation. Modern synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and scalable methods. This section explores emerging research frontiers, including the application of novel catalytic systems, green chemistry principles, flow processing, and high-throughput methods that are shaping the future production of this and related compounds.

Concluding Perspectives and Future Research Directions

Unexplored Synthetic Avenues for Chroman-2-carboxamide (B2491479) Scaffolds

The construction of the chiral chroman ring system is a key challenge and an area ripe for innovation. While classical methods exist, future research should focus on more efficient, stereoselective, and environmentally benign strategies.

Asymmetric Organocatalysis: The development of bifunctional organocatalysts, such as those based on cinchona alkaloids or squaramide, offers a powerful route to optically active chromans. rsc.orgnih.govrsc.org These catalysts can facilitate intramolecular oxy-Michael additions or domino reactions to construct the chroman core with high enantioselectivity (up to 99% ee) and diastereoselectivity. nih.govrsc.org Further exploration of novel catalyst scaffolds and reaction cascades could provide access to a wider range of polysubstituted chiral chroman derivatives. nih.gov

C-H Functionalization: Direct C-H functionalization represents a highly atom-economical approach to building molecular complexity. yale.edu Palladium-catalyzed enantioselective intramolecular allylic C-H oxidation has been shown to generate optically active chromans. acs.org Future work could focus on developing new catalytic systems, perhaps using more earth-abundant metals like manganese, to achieve regioselective C-H functionalization at various positions on the chroman scaffold, enabling the synthesis of novel analogues without the need for pre-functionalized starting materials. acs.orgwhiterose.ac.uk

Flow Chemistry and Photoredox Catalysis: Continuous flow synthesis can offer improved safety, scalability, and reaction control compared to traditional batch processes. Applying flow chemistry to the synthesis of chroman-2-carboxamides could lead to higher efficiency and yields. Similarly, photoredox catalysis opens up new reaction pathways under mild conditions, which could be harnessed for novel ring-forming or functionalization reactions on the chroman scaffold.

Table 1: Comparison of Traditional vs. Future Synthetic Approaches for Chroman Scaffolds

| Method | Traditional Approaches | Potential Future Directions | Key Advantages of Future Directions |

|---|---|---|---|

| Stereocontrol | Racemic synthesis, chiral resolution, use of chiral pool starting materials. | Asymmetric organocatalysis, transition-metal catalyzed C-H oxidation. rsc.orgacs.org | High enantioselectivity, atom economy. |

| Ring Construction | Intramolecular Williamson ether synthesis, Claisen rearrangement. | Organocatalytic domino reactions, [4+2] cycloadditions. nih.govresearchgate.net | Increased molecular complexity in a single step. |

| Efficiency | Multi-step sequences with purification at each stage. | C-H functionalization, continuous flow synthesis. acs.org | Reduced step count, improved scalability and safety. |

| Green Chemistry | Use of stoichiometric reagents, organic solvents. | Biocatalysis, photoredox catalysis, use of greener solvents. | Milder reaction conditions, reduced waste. |

Deeper Exploration of Specific Reactivity Patterns

The reactivity of N-Methoxy-N-methylchroman-2-carboxamide is largely defined by the Weinreb amide functional group. However, the interplay between this group and the chroman ring system is not fully explored.

Beyond Standard Weinreb Reactivity: The N-methoxy-N-methylamide (Weinreb amide) is well-known for its controlled reaction with organometallic reagents to form ketones and its reduction to aldehydes. numberanalytics.comacs.orgorientjchem.org Future research could investigate less common transformations. For example, exploiting the dual reactivity of the Weinreb amide, where reductive cleavage of the N–O bond can occur alongside nucleophilic addition, could lead to novel molecular architectures. rsc.org

Chroman Ring-Opening Reactions: The ether linkage in the dihydropyran ring of the chroman scaffold is generally stable, but under specific Lewis or Brønsted acid conditions, it could be induced to open. This could provide access to a different class of linear phenolic compounds with defined stereochemistry, which could then be subjected to further functionalization.

Directed C-H Functionalization: The amide group itself, or other substituents on the chroman ring, could act as directing groups for transition-metal-catalyzed C-H functionalization. yale.eduacs.org This would allow for the selective introduction of new functional groups at positions on the aromatic ring that are not easily accessible through standard electrophilic aromatic substitution, providing a powerful tool for late-stage diversification of the scaffold.

Integration of Advanced Machine Learning and Artificial Intelligence in Chemical Design and Synthesis

Retrosynthesis Prediction: AI-driven retrosynthesis platforms can analyze the this compound structure and propose multiple, and potentially novel, synthetic routes. chemcopilot.comengineering.org.cn By training on vast reaction databases, these tools can identify disconnections and suggest pathways that a human chemist might overlook, optimizing for factors like cost, yield, and step count. chemcopilot.comresearchgate.net

Reaction Optimization: ML algorithms can predict the optimal conditions (catalyst, solvent, temperature) for synthesizing or functionalizing chroman-2-carboxamide derivatives. technologynetworks.com By integrating with automated synthesis platforms, AI can iteratively perform experiments and learn from the results in real-time to rapidly identify the best reaction parameters, doubling average yields in some cases. technologynetworks.com

In Silico Library Design and Screening: Machine learning models, particularly graph neural networks, can be used to design virtual libraries of chroman-2-carboxamide analogues. acs.orgnih.gov These models can predict the physicochemical and biological properties of the designed molecules, allowing for the in silico screening of thousands of potential compounds to prioritize the most promising candidates for synthesis. nih.gov

Development of Innovative Analytical Techniques for Complex Structural Characterization

The presence of a stereocenter at the C2 position of the chroman ring necessitates sophisticated analytical methods for unambiguous structural and stereochemical assignment. While standard techniques like NMR and chiral HPLC are foundational, more advanced methods can provide deeper insight. nih.govchromatographyonline.comnih.gov

Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization. wikipedia.orgbiotools.us By comparing the experimental VCD spectrum of a chiral chroman derivative with spectra predicted by quantum chemical calculations (like Density Functional Theory), the absolute stereochemistry can be unambiguously assigned. biotools.usrsc.orgacs.org This is particularly valuable for oils or non-crystalline materials. biotools.us

Ion Mobility-Mass Spectrometry (IM-MS): This hyphenated technique separates ions based on their size, shape, and charge. For complex mixtures of chroman-2-carboxamide derivatives, IM-MS can separate isomers (including diastereomers) that may not be resolved by chromatography alone, providing an additional dimension of separation and structural characterization. acs.org

Advanced NMR Spectroscopy: Beyond standard 1D and 2D NMR, advanced techniques can elucidate subtle structural features. Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of atoms, helping to define the preferred conformation of the dihydropyran ring. mdpi.com Furthermore, using chiral solvating agents in NMR can help to determine enantiomeric purity.

Table 2: Advanced Analytical Techniques for Chroman-2-carboxamide Characterization

| Technique | Information Provided | Advantage over Standard Methods |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral centers in solution. biotools.us | Does not require single crystal formation (unlike X-ray crystallography). biotools.us |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of isomers (diastereomers, conformers), collisional cross-section (shape information). acs.org | Provides separation and structural insight for compounds not separable by LC or GC. |

| Advanced NMR (e.g., NOESY/ROESY) | Solution-state conformation, relative stereochemistry. | Provides detailed 3D structural information in the solution phase. |

| Chiral Supercritical Fluid Chromatography (SFC) | High-resolution enantiomeric separation and purity analysis. chromatographyonline.com | Often provides faster and more efficient separations than chiral HPLC. chromatographyonline.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methoxy-N-methylchroman-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis often involves activating the carboxylic acid precursor (e.g., chroman-2-carboxylic acid) with reagents like thionyl chloride to form the acyl chloride intermediate. Subsequent coupling with N-methoxy-N-methylamine under anhydrous conditions (e.g., in benzene or dichloromethane) is critical. Catalysts such as trimethylaluminum may enhance nucleophilic substitution efficiency. Reaction parameters (temperature, solvent purity, and stoichiometry) must be tightly controlled to minimize by-products like unreacted intermediates or hydrolysis products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Identify characteristic peaks (e.g., methoxy protons at ~3.3 ppm, methyl groups on the amide nitrogen).

- HRMS : Verify molecular ion [M+H]+ and fragmentation patterns.

- FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹). Cross-referencing with computational predictions (e.g., PubChem data) improves accuracy .

Q. What strategies are recommended for improving solubility and stability in aqueous buffers for biological assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound. Buffer pH adjustments (e.g., phosphate buffer at pH 7.4) can mitigate hydrolysis. For long-term storage, lyophilization in inert atmospheres (argon) at -80°C is advised. Stability studies via HPLC at intervals (0, 24, 48 hrs) under assay conditions are essential .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electron density on the carbonyl carbon, predicting susceptibility to nucleophilic attack. Solvent effects (e.g., benzene vs. THF) are modeled using continuum solvation. Transition state analysis identifies steric hindrance from the chroman ring, guiding substituent modifications to enhance reactivity .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct dose-response assays across multiple cell lines with standardized protocols (e.g., IC50 measurements via MTT assay). Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay). Cross-check batch purity via LC-MS to rule out degradation products. Meta-analyses of literature data should account for variations in assay conditions (e.g., serum concentration, incubation time) .

Q. How can isotopic labeling (e.g., 13C or 15N) elucidate metabolic pathways of this compound?

- Methodological Answer : Synthesize 13C-labeled analogs at the carbonyl or methoxy group using isotopically enriched reagents (e.g., 13C-methyl iodide). Track metabolites in hepatocyte incubations via LC-MS/MS, focusing on hydrolyzed products (chroman-2-carboxylic acid) or demethylated derivatives. Isotope patterns in fragmentation spectra distinguish endogenous compounds from test article metabolites .

Q. What role does the chroman ring’s conformation play in the compound’s binding to enzymatic targets?

- Methodological Answer : Perform X-ray crystallography of the compound bound to purified enzymes (e.g., cytochrome P450 isoforms). Compare with molecular docking simulations (AutoDock Vina) to assess ring puckering effects on binding affinity. Mutagenesis studies (e.g., Ala-scanning of active sites) validate key interactions predicted by computational models .

Notes on Evidence Utilization

- Synthetic Methods : details analogous carboxamide syntheses, informing reaction optimization.

- Analytical Techniques : provides NMR/HRMS protocols for structural validation.

- Mechanistic Studies : and highlight computational and experimental approaches for reaction pathway analysis.

- Biological Assays : and emphasize reproducibility in activity studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.